N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide - 1797666-43-3

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Catalog Number: EVT-2865859
CAS Number: 1797666-43-3
Molecular Formula: C17H17F3N4O4S
Molecular Weight: 430.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Celecoxib Derivatives (N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides) []

  • Compound Description: This series of compounds, synthesized from Celecoxib, were investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. They were found to exhibit promising activity profiles, with one compound (1a) showing significant anti-inflammatory and analgesic properties without causing tissue damage. []

2. CCT196969 (1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea) []

  • Compound Description: CCT196969 is a panRAF inhibitor investigated for its potential in treating melanoma brain metastases. Despite its limited brain distribution due to efflux mechanisms, it displays high nonspecific binding in brain and plasma. []

3. LY3009120 (1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea) []

  • Compound Description: Another panRAF inhibitor, LY3009120, is also studied for its efficacy against melanoma brain metastases. While its brain distribution is limited, it exhibits superior in vitro efficacy in patient-derived melanoma cell lines compared to other panRAF inhibitors. []

4. MLN2480 (4-Pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-]) []

  • Compound Description: MLN2480, a third panRAF inhibitor investigated in the study, demonstrates better brain distribution compared to CCT196969 and LY3009120. []

5. Imidazolidin-2-1,3-disubstituted derivatives []

  • Compound Description: These compounds are identified as potent inhibitors of CYP17, a key enzyme involved in androgen biosynthesis. Their inhibitory activity makes them potential candidates for the treatment of prostate cancer. []

6. Benzamide Derivatives []

  • Compound Description: This series of compounds target and inhibit the activity of ABL1, ABL2, and BCR-ABL1 tyrosine kinases. Their inhibitory activity makes them potential therapeutic agents for treating cancers like chronic myeloid leukemia. []

7. 4-(2-[7-amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-ylamino]ethyl)phenol []

  • Compound Description: This compound is a selective antagonist for adenosine A2a receptors (A2aR). It is used to investigate the role of A2aR in regulating cerebral vascular tone and its downstream signaling pathways. []

8. Pyrazole and Triazole Compounds []

  • Compound Description: This broad category encompasses various compounds containing pyrazole and triazole rings as central structural elements. These compounds are known to exhibit diverse biological activities, including acting as kinase inhibitors. []

Properties

CAS Number

1797666-43-3

Product Name

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide

Molecular Formula

C17H17F3N4O4S

Molecular Weight

430.4

InChI

InChI=1S/C17H17F3N4O4S/c1-23-13-8-11(4-5-14(13)28-16(23)25)29(26,27)21-6-7-24-12(10-2-3-10)9-15(22-24)17(18,19)20/h4-5,8-10,21H,2-3,6-7H2,1H3

InChI Key

VMOGXEHTGIAQAY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C(=CC(=N3)C(F)(F)F)C4CC4)OC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.